N-benzylpalmitamide
Overview
Description
N-benzylhexadecanamide is a macamide resulting from the formal condensation of the carboxy group of hexadecanoic acid with benzylamine. A moderate inhibitor of fatty acid amide hydrolase. It has a role as a neuroprotective agent, a plant metabolite and an EC 3.5.1.99 (fatty acid amide hydrolase) inhibitor. It is a secondary carboxamide and a macamide. It is functionally related to a hexadecanoic acid and a benzylamine.
N-benzylpalmitamide is a natural product found in Lepidium meyenii with data available.
See also: Lepidium meyenii root (part of).
Scientific Research Applications
Endurance Capacity and Anti-Fatigue Properties
N-Benzylpalmitamide, as a type of macamide, has shown potential in improving endurance capacity and exhibiting anti-fatigue properties. In a study on mice, this compound demonstrated significant effects in prolonging exhaustive swimming time, modulating energy metabolism, and improving antioxidant status, indicating its potential in combating exercise-induced fatigue (Yang et al., 2016).
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
This compound has been studied for its inhibitory effect on FAAH, an enzyme responsible for the degradation of endocannabinoids. Its ability to inhibit FAAH suggests potential applications in the treatment of pain, inflammation, and CNS degenerative disorders (Alamoudi et al., 2015).
Pharmacokinetics and Tissue Distribution
Research has been conducted on the pharmacokinetics and tissue distribution of this compound in rats. This study aimed to guide further development and utilization of compounds derived from Lepidium meyenii (Maca), suggesting its potential in targeted drug delivery and therapeutic applications (Zhang et al., 2017).
Mechanism of Action
N-Benzylpalmitamide, also known as Macamide B or N-Benzylhexadecanamide, is a long-chain fatty acid amide . This compound has been isolated from the maca (Lepidium meyenii) plant and is structurally related to cannabinoids .
Target of Action
The primary target of this compound is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that catalyzes the hydrolysis of bioactive fatty amides, including anandamide and oleamide .
Mode of Action
This compound acts as an inhibitor of FAAH . It binds to FAAH and reduces its activity, thereby preventing the breakdown of fatty acid amides . It’s worth noting that this compound displays only moderate faah inhibitory activity .
Biochemical Pathways
By inhibiting FAAH, this compound affects the endocannabinoid system . This system plays a crucial role in various physiological processes, including pain sensation, mood, and memory . The inhibition of FAAH leads to an increase in the levels of fatty acid amides, which can bind to cannabinoid receptors and modulate these processes .
Pharmacokinetics
These compounds are generally lipophilic, which allows them to cross biological membranes and distribute throughout the body .
Result of Action
The inhibition of FAAH by this compound can lead to an increase in the levels of fatty acid amides . This can result in the modulation of various physiological processes, including pain sensation, mood, and memory . Additionally, some members of the macamide family, to which this compound belongs, demonstrate selective antiproliferative activity against diverse cancer cell lines .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N-benzylpalmitamide has been identified as a moderate inhibitor of fatty acid amide hydrolase (FAAH), displaying 44% inhibition at 500 µM . It interacts with FAAH, an enzyme that plays a crucial role in the endocannabinoid system .
Cellular Effects
This compound has shown neuroprotective effects in neonatal hypoxic-ischemic brain damage (HIBD) . It activates the PI3K/AKT signaling pathway, enhances autophagy, and reduces hypoxic-ischemic (HI)-induced apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the PI3K/AKT signaling pathway . By activating this pathway, this compound enhances autophagy and reduces apoptosis, thereby exerting its neuroprotective effects .
Properties
IUPAC Name |
N-benzylhexadecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23(25)24-21-22-18-15-14-16-19-22/h14-16,18-19H,2-13,17,20-21H2,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGPKWUKOQAAGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458532 | |
Record name | N-benzylhexadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50458532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74058-71-2 | |
Record name | N-(Phenylmethyl)hexadecanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74058-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Macamide 1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074058712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-benzylhexadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50458532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MACAMIDE 1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M5UVS8JUU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Macamide B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039954 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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